

An In-depth Technical Guide to the Physicochemical Properties of Methyl Isocyanoacetate

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Compound of Interest

Compound Name: Methyl isocyanoacetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocyanoacetate ($\text{CNCH}_2\text{COOCH}_3$) is a versatile organic reagent widely employed in synthetic chemistry. Its unique bifunctional nature, possessing both an isocyano group and a methyl ester, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of **methyl isocyanoacetate**, along with detailed experimental protocols and an exploration of its reactivity. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of **methyl isocyanoacetate** are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₅ NO ₂	[1][2]
Molecular Weight	99.09 g/mol	[1][2][3]
Appearance	Clear yellow to brown liquid	[2]
Boiling Point	75-76 °C at 10 mmHg	[1][3][4]
Density	1.09 g/mL at 25 °C	[1][3][4]
Refractive Index (n _{20/D})	1.417	[1][3][4]
Flash Point	84 °C (183.2 °F) - closed cup	[3]
Solubility	Miscible with organic solvents. Slightly miscible with water.	[1][4]
Storage	2-8°C	[3]

Note: A definitive melting point for **methyl isocyanoacetate** is not readily available in the cited literature, as it exists as a liquid at room temperature and standard pressure.

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of **methyl isocyanoacetate**. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Assignment
3.79	s	-OCH ₃
4.25	s	-CH ₂ -

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)	Assignment
53.5	-OCH ₃
58.0	-CH ₂ -
162.0	C=O
165.0	N≡C

Note: NMR data is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **methyl isocyanoacetate** is characterized by the following prominent absorption bands:

Wavenumber (cm ⁻¹)	Functional Group
~2150	Isocyano (-N≡C) stretch
~1750	Carbonyl (C=O) stretch of the ester
~1200	C-O stretch of the ester

Reactivity and Applications

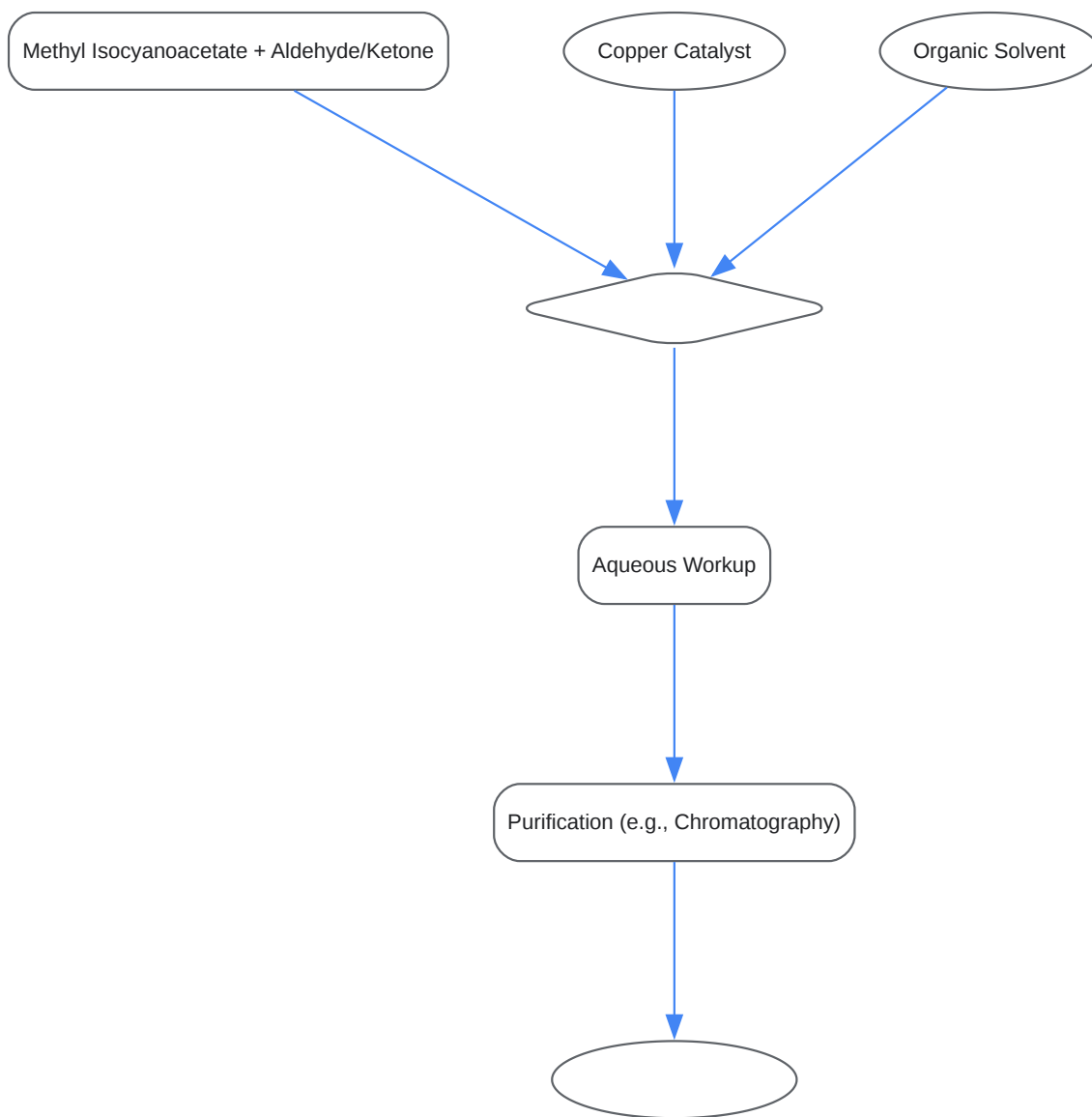
Methyl isocyanoacetate is a key intermediate in a variety of organic transformations, primarily due to the reactivity of its isocyano group.

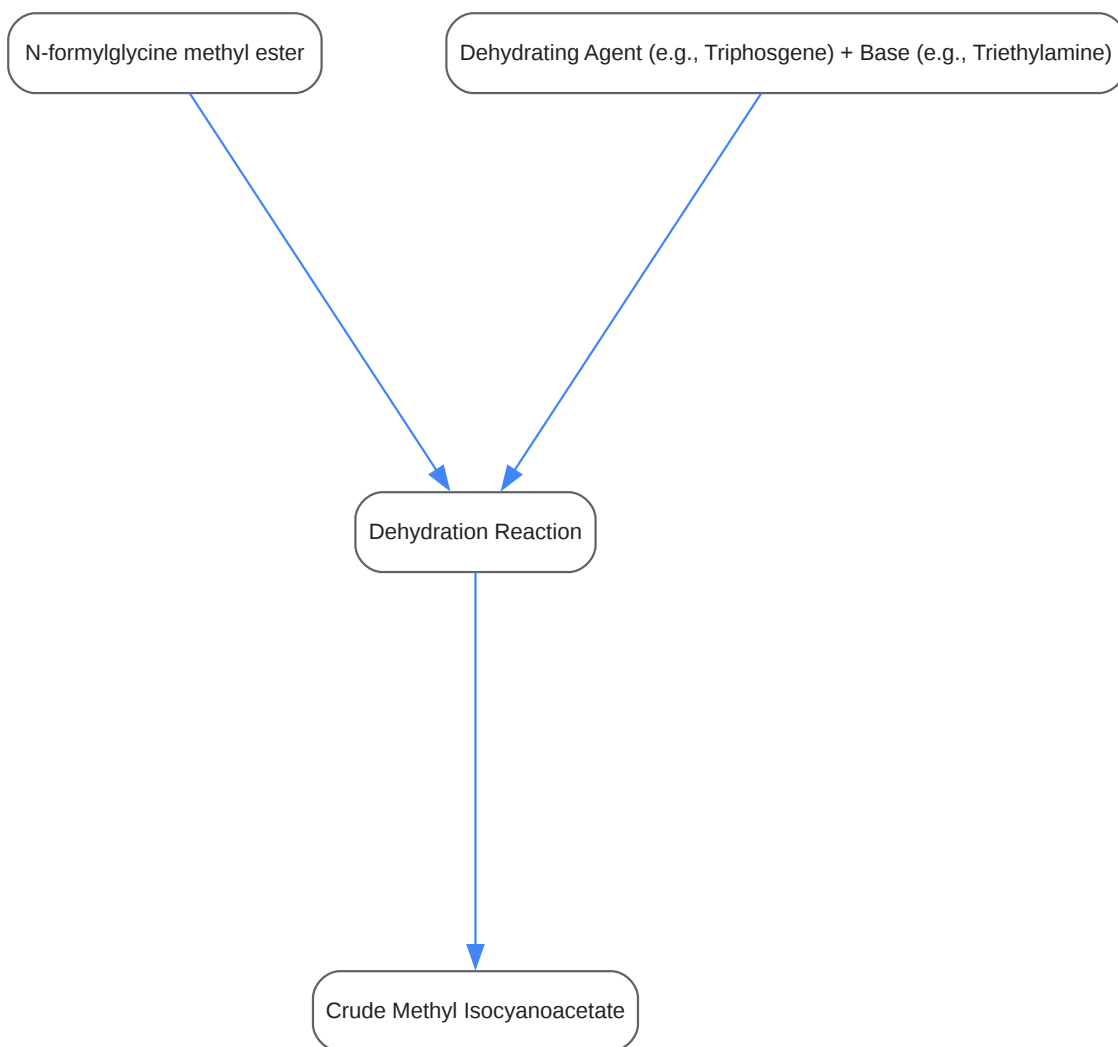
Key Reactions:

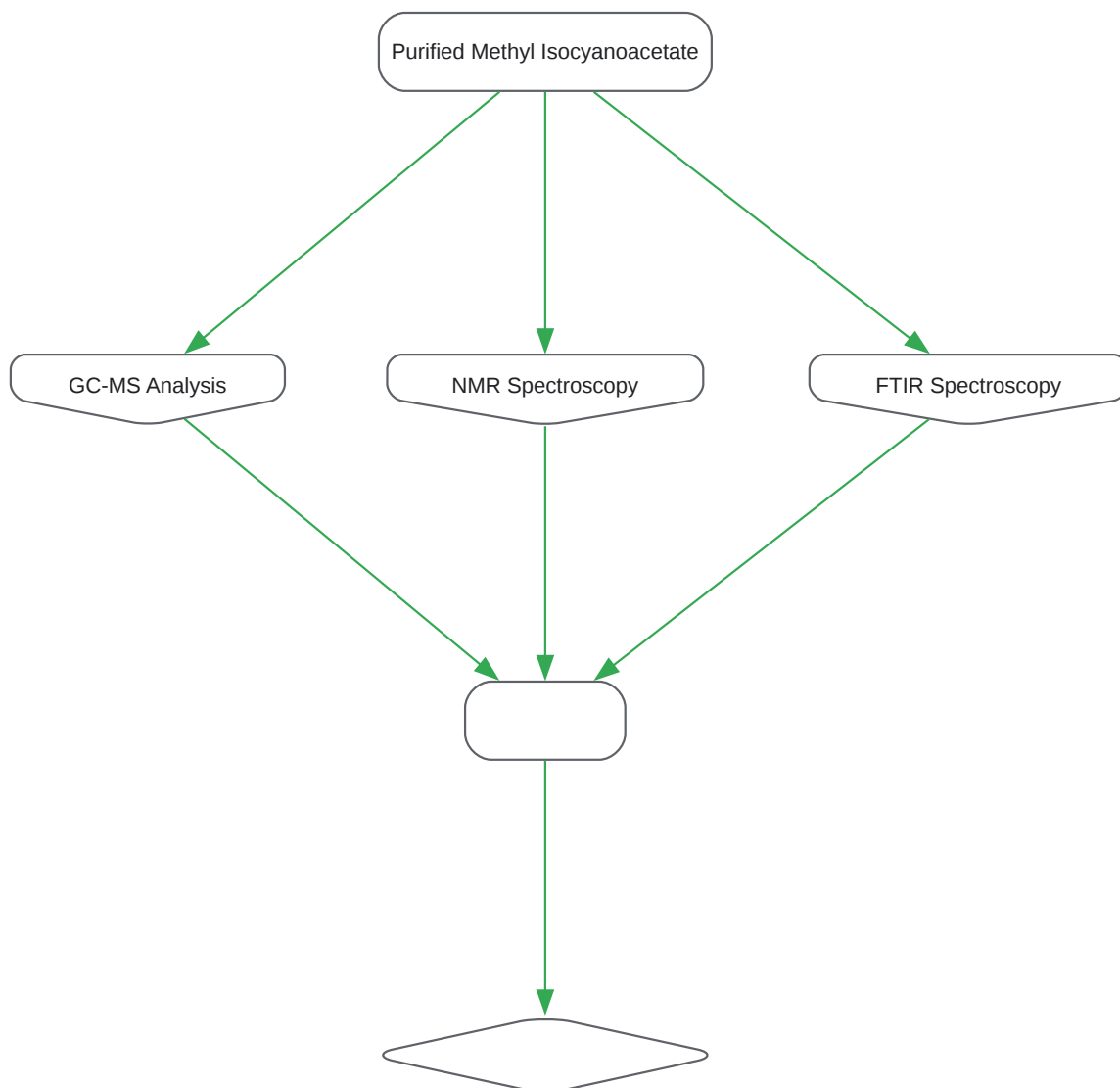
- **Ugi Four-Component Reaction:** It serves as the isocyanide component in this multicomponent reaction, enabling the one-pot synthesis of α -acylamino amides.[3]
- **Aldol-Type Reactions:** It undergoes direct aldol reactions with carbonyl compounds, often catalyzed by copper complexes, to produce oxazolines.[2][3]

- Synthesis of Heterocycles: It is a precursor for the synthesis of various nitrogen-containing heterocycles, such as oxazolines.[\[2\]](#)

The following diagram illustrates a generalized workflow for the application of **methyl isocyanoacetate** in the synthesis of oxazolines via a copper-catalyzed aldol-type reaction.







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